[4-(prop-1-en-2-yl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-prop-1-en-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,11H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJRTREIRRSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 Prop 1 En 2 Yl Phenyl Methanol
De Novo Synthetic Pathways and Retrosynthetic Analyses
The design of a synthetic route to [4-(prop-1-en-2-yl)phenyl]methanol can be approached through several retrosynthetic disconnections. A primary disconnection can be made at the C-C bond between the phenyl ring and the propenyl group, or at the C-C bond of the hydroxymethyl group. Another key consideration is the installation of the double bond in the propenyl group, which can be achieved at various stages of the synthesis.
A plausible retrosynthetic analysis would involve disconnecting the propenyl group, leading back to a 4-substituted benzaldehyde (B42025) or benzoic acid derivative. The propenyl group could then be introduced via a Wittig-type reaction or a transition metal-catalyzed cross-coupling reaction. Alternatively, the hydroxymethyl group could be derived from the reduction of a corresponding aldehyde or carboxylic acid.
Convergent and Divergent Synthetic Strategies
The synthesis of this compound can be efficiently designed using both convergent and divergent strategies.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the required functional groups. For example, a synthesis could commence with 4-bromobenzaldehyde. This starting material could undergo a reaction to introduce the propenyl group, followed by the reduction of the aldehyde to the hydroxymethyl group. This strategy is useful for creating a library of related compounds from a single precursor.
| Strategy | Description | Example |
| Convergent | Two or more fragments are synthesized independently and then joined together. | Coupling of a 4-(hydroxymethyl)phenylboronic acid derivative with a propenyl halide. |
| Divergent | A common starting material is elaborated in different ways to produce a variety of products. | Starting with 4-iodobenzyl alcohol and introducing the propenyl group via a coupling reaction. |
Strategic Use of Protecting Group Chemistry in Total Synthesis
In the multi-step synthesis of this compound, the strategic use of protecting groups is crucial to prevent unwanted side reactions. univpancasila.ac.id The hydroxyl group of the benzyl (B1604629) alcohol moiety is a key functional group that often requires protection during reactions involving the modification of other parts of the molecule, such as the introduction of the propenyl group via organometallic reagents.
Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers. These groups are robust under a variety of reaction conditions but can be selectively removed under mild acidic or fluoride-mediated conditions. For example, the hydroxyl group of 4-bromobenzyl alcohol could be protected as a TBDMS ether before a subsequent cross-coupling reaction to introduce the propenyl group. The final step would then be the deprotection of the silyl ether to yield the target molecule. thieme-connect.com
The choice of protecting group is dictated by the specific reaction conditions of the subsequent steps. A well-designed protecting group strategy ensures the orthogonality of the protection and deprotection steps, meaning that one protecting group can be removed without affecting others in the molecule. google.com
| Protecting Group | Chemical Structure | Protection Conditions | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF | TBAF, THF or Acetic Acid, H₂O |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | TES-Cl, Pyridine, DCM | HF-Pyridine, THF |
| Benzyl (Bn) | -CH₂Ph | BnBr, NaH, THF | H₂, Pd/C |
Catalytic Synthesis Approaches
Modern catalytic methods offer efficient and selective routes to this compound, often proceeding under mild conditions with high atom economy.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond between the phenyl ring and the propenyl group.
Suzuki Coupling: A Suzuki coupling reaction between a 4-(hydroxymethyl)phenylboronic acid and a propenyl halide (e.g., 2-bromopropene) in the presence of a palladium catalyst and a base would be a highly effective method. The hydroxyl group may require protection prior to the coupling reaction.
Stille Coupling: Alternatively, a Stille coupling could be employed, reacting a 4-(hydroxymethyl)phenyl halide with a propenyltin reagent, again using a palladium catalyst.
Heck Reaction: The Heck reaction provides another route, where a 4-substituted aryl halide (e.g., 4-iodobenzyl alcohol) is coupled with propene in the presence of a palladium catalyst and a base.
These reactions benefit from the wide availability of catalysts and starting materials, and their tolerance to a broad range of functional groups, although protection of the alcohol may still be necessary. mdpi.comiastate.eduacs.org
| Reaction | Aryl Partner | Propenyl Partner | Catalyst System |
| Suzuki Coupling | 4-(Hydroxymethyl)phenylboronic acid | 2-Bromopropene | Pd(PPh₃)₄, Na₂CO₃ |
| Stille Coupling | 4-Iodobenzyl alcohol | Tributyl(prop-1-en-2-yl)stannane | PdCl₂(PPh₃)₂, CuI |
| Heck Reaction | 4-Iodobenzyl alcohol | Propene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, presents a metal-free alternative for certain synthetic steps. mdpi.com While a direct organocatalytic route to the final molecule is not immediately obvious from current literature, organocatalysts could be employed in the synthesis of key intermediates.
For instance, an organocatalytic aldol-type condensation could be envisioned to construct the carbon skeleton. A reaction between a protected 4-formylphenyl derivative and acetone, catalyzed by an amino acid like proline, could lead to an intermediate that can then be dehydrated and reduced to form the target structure. mdpi.com Furthermore, recent advances have shown the potential of combining N-heterocyclic carbene (NHC) organocatalysis with photocatalysis for novel carbonylation strategies, which could inspire new routes to related dicarbonyl compounds. rsc.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to achieve highly efficient and stereoselective outcomes. nih.govucl.ac.uk For the synthesis of this compound, enzymes could be utilized for key transformations.
For example, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, providing access to an enantiomerically enriched form of the target molecule if chirality is a consideration in a more complex analogue. Additionally, oxidoreductases could be employed for the selective reduction of a 4-(prop-1-en-2-yl)benzaldehyde (B189799) to the corresponding alcohol, offering a mild and environmentally friendly alternative to traditional chemical reducing agents. google.com The synthesis of various propenylbenzene derivatives has been achieved through chemoenzymatic methods, highlighting the feasibility of this approach. nih.gov
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. For a target molecule like this compound, these principles can guide the development of cleaner and more sustainable manufacturing processes.
Solvent-Free and Solvent-Minimizing Methodologies
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. scispace.com Solvent-free or solid-state reactions, often facilitated by techniques like grinding or microwave irradiation, represent a significant step towards this goal. researchgate.netgrafiati.com
While specific solvent-free syntheses for this compound are not detailed in current literature, analogous reactions demonstrate the viability of this approach. For instance, the synthesis of various substituted coumarins has been effectively achieved under solvent-free conditions using catalysts like KHSO₄. grafiati.com Similarly, the synthesis of trifluoromethyl(indolyl)phenylmethanols has been reported in water, a benign solvent, using a phase-transfer catalyst system of K₂CO₃/n-Bu₄PBr, which avoids the need for traditional organic solvents and simplifies product purification. beilstein-journals.org A plausible green synthesis for this compound could involve the reduction of 4-(prop-1-en-2-yl)benzaldehyde. This reduction could potentially be performed under solvent-free conditions or in greener solvents like water or ethanol, using a solid-supported catalyst that can be easily recovered and reused.
Table 1: Examples of Solvent-Free or Water-Based Synthesis for Analogous Compounds
| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
| Trifluoromethyl(indolyl)phenylmethanols | Indoles, Aromatic fluoromethyl ketones | K₂CO₃, n-Bu₄PBr | Water | Good to Excellent | beilstein-journals.org |
| Substituted Coumarins | Phenols, β-ketoesters | KHSO₄ | Solvent-free | Good | grafiati.com |
| N,N-dibenzylated compounds | Aromatic amines, Benzyl bromide | Ultrasound irradiation | Solvent-free | High | grafiati.com |
| (Diphenylphosphinoylmethyl)benzenes | Carboxylic acids, Chlorodiphenylphosphine, Water | Microwave irradiation | Solvent-free | High | researchgate.net |
Atom Economy and Reaction Efficiency Enhancements
Introduced by Barry Trost, atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. tamu.edu Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they generate less waste. buecher.de
A common route to benzylic alcohols like this compound is the reduction of the corresponding aldehyde or the Grignard reaction of a phenylmagnesium halide with formaldehyde. The reduction of 4-(prop-1-en-2-yl)benzaldehyde with a catalytic amount of a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst would have a high atom economy, as the majority of the atoms from the aldehyde are retained in the alcohol product. Catalytic hydrogenation is another excellent example, where a ketone or aldehyde reacts with H₂ over a catalyst, with water being the only byproduct, leading to nearly 100% atom economy. acs.org In contrast, a multi-step synthesis involving protecting groups would have a lower atom economy due to the addition and subsequent removal of these groups. scispace.com
Advanced Synthetic Techniques
Advanced synthetic techniques provide powerful tools for process intensification, offering benefits such as enhanced reaction rates, improved safety, higher yields, and the potential for continuous manufacturing.
Flow Chemistry Applications for Continuous Production
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. dokumen.pub These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. dokumen.pub
Although a specific continuous flow synthesis of this compound has not been published, the methodology is well-suited for its production. For instance, the reduction of 4-(prop-1-en-2-yl)benzaldehyde could be performed in a flow reactor packed with a solid-supported reducing agent. This setup would allow for the continuous conversion of the aldehyde to the desired alcohol, with the product stream being collected at the reactor outlet. This approach facilitates easy scalability and on-demand production. dokumen.pub
Research on the dibromocyclopropanation of various unsaturated alcohols using flow chemistry under phase-transfer catalysis highlights the applicability of this technique to molecules with similar functional groups. mdpi.com Furthermore, photochemical reactions, such as the homologation of aldehydes, have been successfully implemented in flow reactors, demonstrating the versatility of this technology for multi-step syntheses. acs.org
Table 2: Illustrative Applications of Flow Chemistry in Organic Synthesis
| Reaction Type | Substrates | Key Features of Flow Process | Outcome | Reference |
| Dibromocyclopropanation | Unsaturated alcohols | Phase-transfer catalysis, 40% NaOH(aq) | Successful cyclopropanation | mdpi.com |
| Photochemical Homologation | Oxadiazolines, Formaldehyde | 310 nm UV lamp, 80 min residence time | Synthesis of aliphatic aldehydes | acs.org |
| Trioxane Synthesis | Dihydroartemisinin derivative | Photochemical generation of singlet oxygen | Continuous synthesis of artemisinin (B1665778) analogue | jcu.edu.au |
Microwave-Assisted and Photochemical Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. scholarsresearchlibrary.comnih.gov The application of microwave heating under solvent-free conditions further enhances the green credentials of a synthetic process. researchgate.net
The synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds, has been extensively improved using microwave irradiation. niscpr.res.inacs.orgresearchgate.net For example, the Claisen-Schmidt condensation to form chalcones can be completed in minutes under microwave heating, compared to hours or days using conventional methods. scholarsresearchlibrary.com While a direct microwave-assisted synthesis of this compound is not documented, the reduction of its precursor aldehyde could foreseeably be accelerated using this technology. The synthesis of various heterocyclic compounds from chalcone (B49325) derivatives under microwave irradiation demonstrates the power of this technique to drive reactions to completion efficiently. researchgate.net
Photochemical Synthesis
Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for synthesis under mild conditions. organic-chemistry.org The synthesis and modification of benzylic alcohols, in particular, have been a focus of photochemical research. nih.gov For example, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant has been developed for the selective oxidation of various benzyl alcohols to the corresponding aldehydes or ketones. organic-chemistry.orgacs.orgacs.org This process is environmentally friendly and operates under mild conditions with visible light. acs.org
Conversely, photochemical methods can also be used to construct C-C bonds to form benzylic alcohols. A dual photoredox/nickel catalysis system has been reported for the cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides to directly synthesize secondary benzylic alcohols. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound by coupling an appropriate aryl halide with a suitable hydroxyalkyl species. These photochemical methods represent a green alternative to traditional synthetic routes that may require harsh reagents or metal catalysts. organic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Prop 1 En 2 Yl Phenyl Methanol
Reactions Involving the Allylic Moiety
The prop-1-en-2-yl group, an α-methylstyrene derivative, is an electron-rich alkene, making it susceptible to a variety of addition and oxidation reactions. Its position allylic to the benzene (B151609) ring also influences its reactivity.
Selective Oxidation Reactions
Selenium dioxide is a well-established reagent for the allylic oxidation of alkenes, yielding allylic alcohols or, with further oxidation, α,β-unsaturated carbonyl compounds. adichemistry.com The reaction with [4-(prop-1-en-2-yl)phenyl]methanol is expected to proceed via a well-studied mechanism involving two key pericyclic reactions.
The generally accepted mechanism for allylic oxidation with SeO₂ begins with an ene reaction, where the alkene attacks the electrophilic selenium atom of SeO₂. This is followed by a nih.govrsc.org-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate. wikipedia.org Subsequent hydrolysis of the selenium ester yields the allylic alcohol. wikipedia.org For trisubstituted alkenes, the oxidation typically occurs at the more substituted end of the double bond, leading to (E)-allylic alcohols. adichemistry.com
In the case of this compound, the initial ene reaction would involve the formation of an allylic seleninic acid. This intermediate would then undergo a nih.govrsc.org-sigmatropic rearrangement, followed by hydrolysis to furnish the corresponding allylic alcohol. The reaction conditions, such as the solvent, can influence the outcome. Solvents like ethanol, tert-butyl alcohol, and dioxane are commonly employed. nih.govresearchgate.net In some cases, using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can be effective. nih.gov
Table 1: Mechanistic Steps in the Allylic Oxidation with Selenium Dioxide
| Step | Description | Intermediate/Product |
| 1 | Ene Reaction | Allylic Seleninic Acid |
| 2 | nih.govrsc.org-Sigmatropic Rearrangement | Selenium Ester |
| 3 | Hydrolysis | Allylic Alcohol |
This table is a generalized representation of the reaction mechanism.
The electron-rich double bond of the prop-1-en-2-yl group is readily susceptible to epoxidation. A variety of methods can be employed to form the corresponding oxirane. One-pot synthesis methods starting from benzyl (B1604629) alcohols and aldehydes have been developed, suggesting that the benzyl alcohol moiety in the target molecule could be compatible with certain epoxidation conditions. beilstein-journals.org The synthesis of aminodiol derivatives from similar structures involves an initial epoxidation step, followed by ring-opening, highlighting the utility of the epoxide intermediate. nih.govnih.gov
Dihydroxylation of the alkene to form a vicinal diol is another important transformation. For styrene (B11656) derivatives, efficient metal-free dihydroxylation can be achieved using visible light, water, and dioxygen. rsc.orgrsc.org The proposed mechanism involves the photocatalyst-induced formation of a radical cation from the styrene, which is then trapped by molecular oxygen and subsequently reacts with water. rsc.org Osmium-catalyzed dihydroxylation is a classic and powerful method for the enantioselective dihydroxylation of olefins, including styrene. acs.org Additionally, enzymatic methods using dioxygenases have been shown to stereospecifically dihydroxylate the vinyl group of styrene. nih.govnih.gov
Table 2: Selected Methods for Epoxidation and Dihydroxylation of Styrene Analogs
| Reaction | Reagents/Conditions | Product |
| Epoxidation | m-CPBA, peroxy acids | Epoxide |
| Dihydroxylation | Visible light, H₂O, O₂, photosensitizer | Vicinal Diol |
| Dihydroxylation | OsO₄ (catalytic), NMO (co-oxidant) | Vicinal Diol |
| Dihydroxylation | Naphthalene dioxygenase, NADH, O₂ | Vicinal Diol |
This table provides a summary of general methodologies applicable to the substrate.
Electrophilic and Nucleophilic Addition Reactions to the Alkene
The addition of electrophiles to the alkene in this compound is expected to follow Markovnikov's rule. The reaction proceeds through the formation of the more stable carbocation intermediate. In this case, electrophilic attack will generate a tertiary benzylic carbocation, which is stabilized by both hyperconjugation from the methyl group and resonance with the phenyl ring.
For instance, the addition of a haloacid like HBr would lead to the formation of a tertiary bromide. acs.org Similarly, bromohydrin formation, using a reagent like N-bromosuccinimide (NBS) in aqueous acetone, would result in the bromine atom adding to the terminal carbon and the hydroxyl group adding to the tertiary benzylic carbon. acs.orgresearchgate.net This regioselectivity is a direct consequence of the stability of the intermediate carbocation. The hydroboration-oxidation of α-methylstyrene, a close analog, shows a strong preference for the addition of boron to the terminal carbon, leading to the anti-Markovnikov alcohol upon oxidation. scielo.org.bo
Nucleophilic additions to the alkene are less common unless the double bond is activated by an electron-withdrawing group. However, catalytic asymmetric aza-electrophilic additions of 1,1-disubstituted styrenes have been reported, suggesting that under specific catalytic conditions, the double bond can react with nitrogen-based electrophiles. acs.org
Isomerization and Rearrangement Processes
The prop-1-en-2-yl group can undergo isomerization to the more thermodynamically stable internal alkene, a propen-1-yl group, under certain catalytic conditions. For example, iron-catalyzed isomerization of α-alkyl styrenes has been used to access trisubstituted alkenes. acs.orgnih.gov The isomerization of α-methylstyrene to β-methylstyrene can be achieved using appropriate catalysts. vulcanchem.com
Rearrangement reactions are also possible. The Claisen rearrangement is a well-known thermal rsc.orgrsc.org-sigmatropic rearrangement of allyl phenyl ethers. wikipedia.orgrsc.orgacs.orgclockss.orgnih.gov While this compound itself is not an allyl ether, this type of rearrangement is a key reaction for structurally related compounds and demonstrates the potential for pericyclic reactions in this system under the right conditions. For example, if the benzyl alcohol were converted into an allyl ether, a subsequent Claisen rearrangement could be envisioned.
Reactions of the Benzyl Alcohol Functional Group
The benzyl alcohol moiety exhibits reactivity typical of primary alcohols, but its reactivity is modulated by the electronic properties of the para-substituent. The p-(prop-1-en-2-yl) group is generally considered to be electron-donating, which can influence the rates of reactions at the benzylic position.
The hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid using a variety of oxidizing agents. asianpubs.orgcore.ac.uk The choice of oxidant and reaction conditions determines the final product. For substituted benzyl alcohols, electron-donating groups can accelerate the rate of oxidation. rsc.orgresearchgate.net
Esterification with carboxylic acids or their derivatives is a common reaction of benzyl alcohols to form the corresponding benzyl esters. This reaction is typically acid-catalyzed.
The hydroxyl group can also be converted into a good leaving group, allowing for nucleophilic substitution reactions. researchgate.netacs.orgresearchgate.netntu.ac.uk For example, treatment with a hydrohalic acid can convert the alcohol to a benzyl halide. The stability of the intermediate benzyl carbocation, enhanced by the electron-donating para-substituent, facilitates SN1-type reactions.
Table 3: Summary of Reactions of the Benzyl Alcohol Functional Group
| Reaction Type | Reagents | Product |
| Oxidation | PCC, PDC, MnO₂ | Aldehyde |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Nucleophilic Substitution | HBr, HCl | Benzyl Halide |
This table outlines common transformations for the benzyl alcohol functional group.
Esterification Reactions, including Transesterification with Salicylic (B10762653) Lower Alkyl Esters
The hydroxyl group of this compound readily undergoes esterification, a cornerstone reaction in organic synthesis. bath.ac.uk This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl halide or anhydride (B1165640). bath.ac.uk Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, can be employed, with the equilibrium driven towards the ester product by removing the water formed during the reaction. google.comresearchgate.net
More reactive acylating agents, such as acyl chlorides and anhydrides, facilitate esterification under milder conditions. For instance, acetic anhydride can be used to form the corresponding acetate (B1210297) ester. google.com
A significant application of this reactivity is in transesterification reactions. Specifically, the transesterification of salicylic lower alkyl esters with alcohols or phenols is a known process. google.com In a general sense, transesterification can be catalyzed by acids, bases, or various metal complexes to promote the exchange of the alcohol portion of an ester. bath.ac.uk
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| This compound | Carboxylic Acid | [4-(prop-1-en-2-yl)phenyl]methyl ester | Acid catalyst, heat (Fischer Esterification) |
| This compound | Acyl Halide/Anhydride | [4-(prop-1-en-2-yl)phenyl]methyl ester | Base (e.g., pyridine) or direct reaction |
| This compound | Salicylic Lower Alkyl Ester | [4-(prop-1-en-2-yl)phenyl]methyl salicylate | Transesterification catalyst |
Etherification and Acetylation Reactions
Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, a classic approach, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org Alternatively, reductive etherification provides another route. organic-chemistry.org Iron-catalyzed etherification and transetherification reactions using alcohols have also been developed, offering efficient pathways to symmetrical and unsymmetrical ethers. acs.org For instance, the reaction of benzylic alcohols with other alcohols in the presence of an iron catalyst can yield the corresponding ether products. acs.org
Acetylation: Acetylation, a specific type of esterification, involves the introduction of an acetyl group onto the hydroxyl moiety of this compound. This is commonly carried out using acetyl chloride or acetic anhydride. google.com O-acetylation of alcohols can also be achieved using reagents like phenylmethylene diacetate in the presence of a base such as potassium carbonate. bath.ac.uk
| Transformation | Reagents | Key Features |
| Etherification | Alkyl halide, base (Williamson) | Formation of an alkoxide intermediate. organic-chemistry.org |
| Alcohol, iron catalyst | Efficient for symmetrical and unsymmetrical ethers. acs.org | |
| Acetylation | Acetic anhydride or acetyl chloride | Forms [4-(prop-1-en-2-yl)phenyl]methyl acetate. google.com |
| Phenylmethylene diacetate, K2CO3 | Alternative method for O-acetylation. bath.ac.uk |
Oxidative Transformations to Corresponding Carbonyl Compounds
The benzylic alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 4-(prop-1-en-2-yl)benzaldehyde (B189799). A variety of oxidizing agents can be employed for this transformation. semanticscholar.org
Molecular iodine in the presence of a base like potassium tert-butoxide has been shown to be an efficient system for the oxidation of primary alcohols to aldehydes. semanticscholar.orgresearchgate.net This method is noted for its mild conditions and high yields. researchgate.net Other common oxidizing agents for converting primary alcohols to aldehydes include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese dioxide (MnO2). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
In some cases, the oxidation of related substrates has been observed to lead to different products. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to prop-2-en-1-ones via an oxidative furan (B31954) dearomatization pathway. mdpi.com
| Oxidizing Agent | Product | Notes |
| I2 / t-BuOK | 4-(prop-1-en-2-yl)benzaldehyde | Mild and efficient. semanticscholar.orgresearchgate.net |
| Pyridinium Chlorochromate (PCC) | 4-(prop-1-en-2-yl)benzaldehyde | Common laboratory reagent for this transformation. |
| Manganese Dioxide (MnO2) | 4-(prop-1-en-2-yl)benzaldehyde | Selective for benzylic and allylic alcohols. |
Aromatic Ring Reactivity and Functionalization
The phenyl ring of this compound is susceptible to electrophilic attack and can be functionalized through directed metalation strategies.
Electrophilic Aromatic Substitution Patterns
The substituents on the aromatic ring, the hydroxymethyl (-CH2OH) and the isopropenyl (-C(CH3)=CH2) groups, direct incoming electrophiles to specific positions. Both groups are generally considered ortho, para-directing and activating. However, the interplay between their electronic and steric effects will determine the final substitution pattern. youtube.com
For example, in Friedel-Crafts reactions, the Lewis acid catalyst can coordinate with the hydroxyl group, potentially deactivating the ring or leading to complex reaction mixtures. rsc.org Therefore, protection of the hydroxyl group may be necessary prior to carrying out electrophilic aromatic substitution. The isopropenyl group, being an alkene, can also react under strongly acidic conditions.
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgnih.gov This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. acs.orgnih.gov The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. acs.org
For this compound, the hydroxyl group itself is not a strong DMG. However, it can be converted into a more effective DMG, such as an O-carbamate (e.g., -OCONEt2). acs.orgnih.gov This O-carbamate group is one of the most powerful DMGs and would direct metalation to the positions ortho to it. acs.orgnih.gov Given the para-substitution pattern of the starting material, this would lead to functionalization at the 3- and 5-positions of the phenyl ring.
Comprehensive Mechanistic Investigations of Key Transformations
The mechanisms of the reactions discussed above are well-established in organic chemistry.
Esterification (Fischer): This acid-catalyzed reaction proceeds via protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol. Subsequent proton transfers and elimination of water yield the ester.
Etherification (Williamson): This is a classic SN2 reaction where the alkoxide ion, a strong nucleophile, displaces a halide from an alkyl halide.
Oxidation with I2/t-BuOK: The mechanism likely involves the formation of a hypoiodite (B1233010) intermediate from the alcohol and molecular iodine, which then undergoes base-promoted elimination to form the carbonyl compound. semanticscholar.org
Electrophilic Aromatic Substitution: The general mechanism involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Deprotonation of this intermediate restores the aromaticity and yields the substituted product. youtube.com
Directed Ortho-Metalation: The process begins with the coordination of an organolithium reagent to the heteroatom of the directing group. This positions the base for regioselective deprotonation of the proximal ortho-proton, generating a thermodynamically stable ortho-lithiated intermediate. acs.orgnih.gov This intermediate then reacts with an electrophile.
Reaction Coordinate Mapping and Transition State Characterization
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surface of a reaction. This mapping allows for the characterization of stable molecules (reactants, products) and high-energy transition states that connect them. For a molecule like this compound, DFT calculations can elucidate the mechanisms of key transformations, such as oxidation or acid-catalyzed dehydration.
In a typical oxidation reaction, for instance, the process may proceed through a stepwise mechanism involving the formation of a radical cation intermediate. nih.gov Theoretical calculations can model this pathway, determining the activation energies for each step and the geometry of the transition states. growingscience.comcore.ac.uk For example, in a hypothetical oxidation, the transition state for the rate-determining hydrogen atom abstraction from the benzylic position would be characterized by an elongated C-H bond and specific vibrational frequencies.
Table 1: Hypothetical DFT-Calculated Parameters for the Oxidation of this compound This table is illustrative, based on typical values from computational studies of similar benzylic alcohols.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Reactant | 0.00 | C-H: 1.10, O-H: 0.97 | None |
| Transition State (H-abstraction) | +15.5 | C-H: 1.35, O-H: 0.98 | -1250 (C-H stretch) |
| Product (Aldehyde) | -25.0 | C=O: 1.21 | None |
Data are hypothetical and for illustrative purposes only.
These computational models provide critical insights into the feasibility of different reaction pathways and the nature of the unstable intermediates that are difficult to observe experimentally. nih.govunibo.it
Kinetic Isotope Effect Studies (KIE)
Kinetic Isotope Effect (KIE) studies are a cornerstone of mechanistic chemistry, used to determine whether a C-H bond is broken in the rate-determining step of a reaction. core.ac.uk This is achieved by comparing the reaction rates of a compound with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
For this compound, a primary KIE would be expected for reactions involving the cleavage of the benzylic C-H bond, such as oxidation to the corresponding aldehyde. Research on analogous benzylic and allylic ethers using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has shown that C-H bond cleavage is indeed rate-determining. nih.gov In these studies, both intermolecular (comparing the reaction of separate deuterated and non-deuterated substrates) and intramolecular (using a substrate with one deuterium (B1214612) at the reactive site) KIEs were measured. nih.gov
The magnitude of the KIE provides evidence for the mechanism. A significant primary KIE (typically >2) suggests that the C-H bond is broken in the rate-limiting step. nih.govcore.ac.uk Studies on similar systems have yielded KIE values that support the formation of a radical cation intermediate prior to hydrogen atom abstraction. nih.gov
Table 2: Representative Inter- and Intramolecular KIE Data for DDQ-Mediated Oxidation of a Benzylic Ether Data adapted from a study on analogous substrates to illustrate expected findings for this compound. nih.gov
| Substrate Type | Intermolecular KIE (kH/kD) | Intramolecular KIE (kH/kD) |
| Benzylic Ether | 5.3 | 5.8 |
| Allylic Ether | 4.9 | 5.1 |
These results demonstrate that the cleavage of the C-H bond is the most significant energy barrier in the reaction, a finding that would be anticipated for the oxidation of this compound. nih.gov
In Situ Spectroscopic Monitoring of Reaction Intermediates
While computational studies can predict the existence of transient species, in situ spectroscopic techniques aim to observe them directly as a reaction proceeds. Techniques like low-temperature Nuclear Magnetic Resonance (NMR) and in situ Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose. researchgate.net
For this compound, monitoring a reaction such as acid-catalyzed dehydration and polymerization could be achieved using in situ FTIR. worktribe.com The disappearance of the broad O-H stretching band of the alcohol (around 3350 cm⁻¹) and the C-O stretching band (around 1015 cm⁻¹) would be observed, along with the appearance of new bands corresponding to the product alkene and any polymeric byproducts. worktribe.com
Similarly, low-temperature NMR spectroscopy could be employed to trap and characterize highly reactive intermediates. acs.org In a controlled oxidation, for example, one might observe the shifting of aromatic and benzylic proton signals upon the formation of a carbocation or radical intermediate before its subsequent reaction.
Table 3: Expected Spectroscopic Shifts for In Situ Monitoring of this compound Reactions This table presents hypothetical data based on established spectroscopic principles for the functional groups present.
| Technique | Reactant: this compound | Expected Change During Oxidation | Expected Change During Dehydration |
| FTIR (cm⁻¹) | ~3350 (O-H stretch), ~1015 (C-O stretch) | Disappearance of O-H and C-O; Appearance of C=O (~1700) | Disappearance of O-H and C-O; Shift in C=C region |
| ¹H NMR (ppm) | ~4.6 (CH ₂OH), ~7.3-7.5 (Aryl H) | Downfield shift of benzylic proton to ~9.9 (aldehyde) | Shift of benzylic protons; potential polymerization broadens signals |
| ¹³C NMR (ppm) | ~65 (C H₂OH), ~126-145 (Aryl C) | Benzylic carbon shifts to ~192 (aldehyde) | Benzylic carbon shifts; changes in alkene carbon signals |
Data are hypothetical and for illustrative purposes only.
By combining these advanced analytical methods, a comprehensive picture of the reaction mechanisms, from the initial reactant through transient intermediates to the final products, can be constructed, providing a full elucidation of the chemical transformations of this compound.
Role of 4 Prop 1 En 2 Yl Phenyl Methanol As a Versatile Synthetic Building Block
A Promising Monomer in Polymerization Chemistry and Macromolecular Architecture
The presence of the prop-1-en-2-yl group makes [4-(prop-1-en-2-yl)phenyl]methanol a valuable monomer for the synthesis of functional polymers. The vinyl group can readily participate in various polymerization reactions, while the hydroxymethyl group provides a site for further chemical modification, enabling the design of sophisticated macromolecular architectures.
Homopolymerization Studies
The homopolymerization of this compound yields a polymer with pendent hydroxymethyl groups. These functional groups can significantly influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and adhesion characteristics. Research in this area focuses on controlling the polymerization process to achieve desired molecular weights and distributions, which in turn dictate the material's performance.
Table 1: Hypothetical Homopolymerization Data of this compound
| Initiator | Solvent | Temperature (°C) | Polymerization Time (h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| AIBN | Toluene | 70 | 24 | 15,000 | 1.8 |
| BPO | Dioxane | 80 | 18 | 25,000 | 1.6 |
This table presents hypothetical data for illustrative purposes, as specific experimental data from diverse sources was not available in the search results.
Copolymerization with Diverse Vinyl Monomers
To further tailor the properties of the resulting polymers, this compound can be copolymerized with a variety of other vinyl monomers. This approach allows for the incorporation of different functional units into the polymer chain, leading to materials with a broad spectrum of properties. For example, copolymerization with hydrophobic monomers can yield amphiphilic polymers that self-assemble into complex nanostructures in solution.
Table 2: Examples of Potential Vinyl Comonomers for Copolymerization
| Comonomer | Potential Property Modification |
| Styrene (B11656) | Increased rigidity and thermal stability |
| Methyl Methacrylate | Enhanced optical clarity and weather resistance |
| Acrylic Acid | Introduction of hydrophilicity and pH-responsiveness |
Post-Polymerization Functionalization of Polymer Backbones and Side Chains
The hydroxyl groups present on the polymer chains derived from this compound serve as versatile handles for post-polymerization modification. This strategy allows for the introduction of a wide range of functional groups, transforming the initial polymer into a more specialized material. For instance, the hydroxyl groups can be esterified or etherified to attach bioactive molecules, crosslinking agents, or other reactive moieties. This capability is crucial for the development of advanced materials for applications in drug delivery, coatings, and specialized membranes.
A Key Precursor in Complex Organic Synthesis
Beyond its role in polymer chemistry, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and fine chemicals.
Application in Natural Product Total Synthesis
While direct application in the total synthesis of compounds from Artemisia annua is not extensively documented in readily available literature, the structural motifs present in this compound make it a plausible precursor for related synthetic endeavors. The combination of an aromatic ring, a vinyl group, and a hydroxyl group provides a versatile platform for constructing the intricate carbon skeletons found in many natural products. Synthetic chemists can strategically manipulate these functional groups to build complex stereocenters and ring systems.
Intermediacy in the Synthesis of Fine Chemicals and Specialty Organic Molecules
The reactivity of this compound makes it an important intermediate in the synthesis of a variety of fine chemicals and specialty organic molecules. Fine chemicals are produced in relatively small quantities and are characterized by their high purity and specific applications, such as in pharmaceuticals, agrochemicals, and fragrances. The chemical transformations of the vinyl and hydroxyl groups can lead to the formation of aldehydes, carboxylic acids, epoxides, and other functionalized derivatives, which are themselves valuable building blocks in organic synthesis.
Ligand Design and Catalyst Development
After a comprehensive review of available scientific literature and chemical databases, there is currently no specific information available detailing the direct application of this compound as a structural component in ligand design or for the development of catalysts. While the molecule possesses both a polymerizable prop-1-en-2-yl group and a functionalizable hydroxyl group, which theoretically could be utilized in the synthesis of specialized ligands or catalyst supports, no concrete research findings or data could be located to substantiate this potential.
The structural features of this compound, particularly the presence of the isopropenyl group, suggest a potential for polymerization. Polymers derived from this monomer could theoretically be functionalized at the benzylic hydroxyl position to introduce coordinating groups, thereby creating a polymeric ligand or a support for a homogeneous catalyst. However, searches for such polymers and their catalytic applications did not yield any specific results.
Similarly, the direct use of the monomeric this compound in the synthesis of discrete molecular ligands for coordination with metal centers in catalysts is not documented in the reviewed sources. While the synthesis of various ligands from substituted benzyl (B1604629) alcohols is a common practice in coordination chemistry, the specific derivative this compound does not appear in the context of ligand synthesis for catalytic applications in the available literature.
Therefore, this section cannot provide detailed research findings, data tables, or a discussion on its role as a structural component in ligand design and catalyst development due to the absence of relevant scientific information.
Synthesis and Advanced Analytical Characterization Methodologies for Derivatives and Analogues of 4 Prop 1 En 2 Yl Phenyl Methanol
Targeted Synthesis of Structurally Modified Analogues
The generation of a diverse library of analogues of [4-(prop-1-en-2-yl)phenyl]methanol hinges on the strategic and selective modification of its key functional groups.
Systematic Modifications of the Isopropenyl Moiety
The isopropenyl group (a C=C double bond) is amenable to a variety of addition reactions, allowing for its conversion into a range of other functional groups. The selectivity of these reactions is crucial to avoid unintended alterations to the benzyl (B1604629) alcohol or the aromatic ring.
Reduction to an Isopropyl Group : Catalytic hydrogenation can selectively reduce the double bond of the isopropenyl group to form the corresponding isopropyl analogue, [4-(propan-2-yl)phenyl]methanol. This transformation is typically achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions can be optimized to prevent the hydrogenolysis of the benzyl alcohol group.
Hydration to a Tertiary Alcohol : The isopropenyl group can be hydrated to form a tertiary alcohol, 2-(4-(hydroxymethyl)phenyl)propan-2-ol. This can be accomplished through methods such as hydroboration-oxidation. This two-step process involves the anti-Markovnikov addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base, which replaces the boron atom with a hydroxyl group wikipedia.orgmasterorganicchemistry.comlibretexts.org.
Oxidative Cleavage : Ozonolysis of the isopropenyl group, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield a ketone, specifically 1-(4-(hydroxymethyl)phenyl)ethan-1-one.
Epoxidation and Dihydroxylation : The double bond can be converted into an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) organic-chemistry.orglibretexts.org. This reaction is often selective for more electron-rich double bonds. Subsequent acid-catalyzed ring-opening of the epoxide can lead to a vicinal diol. Alternatively, direct syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, yielding 1-(4-(hydroxymethyl)phenyl)ethane-1,2-diol wikipedia.orgorganic-chemistry.orgyoutube.com.
Table 1: Synthetic Transformations of the Isopropenyl Moiety
| Starting Material | Reaction | Reagents | Product |
| This compound | Hydrogenation | H₂, Pd/C | [4-(propan-2-yl)phenyl]methanol |
| This compound | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(4-(hydroxymethyl)phenyl)propan-2-ol |
| This compound | Epoxidation | mCPBA | 2-(4-(hydroxymethyl)phenyl)-2-methyloxirane |
| This compound | Dihydroxylation | OsO₄ (cat.), NMO | 1-(4-(hydroxymethyl)phenyl)ethane-1,2-diol |
Rational Design of Benzyl Alcohol Group Variations
The benzyl alcohol functional group is a key site for derivatization, enabling the synthesis of ethers, esters, and other related compounds through well-established synthetic protocols.
Etherification : The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide. Alternatively, acid-catalyzed etherification can be employed, reacting the alcohol with another alcohol in the presence of a catalyst like iron(III) chloride or a zeolite mdpi.comspectrabase.com. For instance, reaction with methanol (B129727) under acidic conditions would yield 1-(methoxymethyl)-4-(prop-1-en-2-yl)benzene.
Esterification : Esters can be readily formed through Fischer esterification, which involves reacting the benzyl alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) emerypharma.comlibretexts.orgmasterorganicchemistry.comresearchgate.net. For example, reacting this compound with acetic acid yields [4-(prop-1-en-2-yl)phenyl]methyl acetate (B1210297).
Oxidation : The primary alcohol can be oxidized to an aldehyde, 4-(prop-1-en-2-yl)benzaldehyde (B189799), using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) could lead to the corresponding carboxylic acid, 4-(prop-1-en-2-yl)benzoic acid youtube.comyoutube.com.
Substitution to Benzyl Halides : The hydroxyl group can be substituted with a halogen. For instance, reaction with thionyl chloride (SOCl₂) or hydrogen chloride in dioxane can convert the alcohol into the corresponding benzyl chloride, 1-(chloromethyl)-4-(prop-1-en-2-yl)benzene libretexts.org.
Table 2: Derivatization of the Benzyl Alcohol Group
| Starting Material | Reaction | Reagents | Product |
| This compound | Etherification | CH₃I, NaH | 1-(methoxymethyl)-4-(prop-1-en-2-yl)benzene |
| This compound | Esterification | Acetic Acid, H₂SO₄ | [4-(prop-1-en-2-yl)phenyl]methyl acetate |
| This compound | Oxidation | PCC | 4-(prop-1-en-2-yl)benzaldehyde |
| This compound | Halogenation | SOCl₂ | 1-(chloromethyl)-4-(prop-1-en-2-yl)benzene |
Alterations to the Aromatic Ring Substitution Pattern
The aromatic ring can undergo electrophilic aromatic substitution (EAS) to introduce new substituents. The existing isopropenyl and hydroxymethyl groups are both ortho-, para-directing activators, which will influence the position of incoming electrophiles.
Halogenation : The introduction of halogens such as bromine or chlorine onto the aromatic ring can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) columbia.edu. The substitution will predominantly occur at the positions ortho to the existing substituents (positions 2 and 3 relative to the benzyl alcohol).
Nitration : The addition of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a deactivating group that can be a precursor for other functionalities, such as an amino group via reduction.
Friedel-Crafts Reactions : Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃) organic-chemistry.orgorganic-chemistry.orghmdb.ca. For instance, acylation with acetyl chloride would yield derivatives like (3-acetyl-4-(prop-1-en-2-yl)phenyl)methanol. The regioselectivity will be directed by the existing activating groups.
Methodological Advances in Derivative Synthesis
Modern synthetic chemistry offers advanced methodologies that provide greater efficiency, selectivity, and greener alternatives for synthesizing derivatives. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed if the benzyl alcohol was first converted to a benzyl halide. This would allow for the introduction of a wide variety of aryl, vinyl, or alkyl groups onto the aromatic ring. Furthermore, developments in catalysis have led to greener methods for common transformations. For example, iron-catalyzed etherification provides a less toxic and more economical alternative to traditional methods spectrabase.com. Similarly, enzyme-catalyzed reactions, such as enzymatic dihydroxylation, can offer high enantioselectivity for the modification of the isopropenyl group researchgate.net.
State-of-the-Art Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the structures of newly synthesized analogues relies heavily on advanced spectroscopic methods. While techniques like mass spectrometry and infrared spectroscopy provide vital information, NMR spectroscopy is unparalleled for detailed structural elucidation of organic molecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, solid-state NMR)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in a molecule. For this compound, the ¹H NMR spectrum would typically show signals for the methyl protons and the two vinylic protons of the isopropenyl group, the methylene (B1212753) protons of the benzyl alcohol, the hydroxyl proton, and the aromatic protons. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the para-substituted ring. However, for more complex, structurally modified analogues, 1D spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are indispensable.
2D-NMR Spectroscopy :
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing proton connectivity within a molecule, for example, confirming the coupling between the methylene protons of the benzyl group and the hydroxyl proton, or tracing connectivities in a newly introduced alkyl chain on the aromatic ring emerypharma.com.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. It is a highly sensitive technique that allows for the definitive assignment of carbon signals based on the chemical shifts of their attached protons. For instance, it would show a cross-peak connecting the signal of the benzylic methylene protons to the signal of the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is crucial for piecing together the molecular skeleton by connecting fragments. For example, an HMBC spectrum could show a correlation from the methyl protons of the isopropenyl group to the quaternary vinylic carbon and the aromatic carbon it is attached to, confirming their connectivity.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for a Hypothetical Derivative: (3-acetyl-4-(prop-1-en-2-yl)phenyl)methanol
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Benzylic CH₂ | ~4.6 | ~64 | C1, C2, C6 |
| Aromatic H2 | ~7.5 | ~128 | C4, C6, Benzylic C |
| Aromatic H5 | ~7.3 | ~126 | C1, C3, C4 |
| Aromatic H6 | ~7.4 | ~129 | C2, C4, Benzylic C |
| Isopropenyl =CH₂ | ~5.1, ~5.4 | ~115 | C(ipso), C(quat), CH₃ |
| Isopropenyl CH₃ | ~2.1 | ~22 | C(ipso), C(quat), =CH₂ |
| Acetyl CH₃ | ~2.6 | ~27 | C=O |
| C1 (C-CH₂OH) | - | ~140 | Benzylic CH₂, H2, H6 |
| C3 (C-acetyl) | - | ~138 | H2, H5, Acetyl CH₃ |
| C4 (C-isopropenyl) | - | ~145 | H5, Isopropenyl CH₃, =CH₂ |
| Acetyl C=O | - | ~198 | H2, Acetyl CH₃ |
Solid-State NMR : For analogues that are crystalline or amorphous solids, solid-state NMR (ssNMR) can provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra of solid samples, providing insights into the molecular conformation and packing in the solid state. This can be particularly useful for characterizing polymorphic forms or for studying materials where single crystals for X-ray diffraction cannot be obtained.
By combining these targeted synthetic strategies with advanced spectroscopic analysis, a comprehensive understanding of the chemical space around this compound can be achieved, paving the way for the development of novel compounds with tailored properties.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. measurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), making it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.netnih.gov
For this compound, HRMS would confirm the elemental formula C₁₀H₁₂O. The technique involves ionizing the sample and separating the resulting ions based on their m/z ratio. The high accuracy of the mass measurement allows for the calculation of a single, unique elemental formula that fits the observed data, thereby confirming the compound's composition. This method is equally vital for verifying the structures of synthesized derivatives and analogues.
Table 1: Illustrative HRMS Data for this compound and a Hypothetical Derivative This table presents expected, not experimental, data.
| Compound Name | Elemental Formula | Calculated Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Mass Error (ppm) |
| This compound | C₁₀H₁₂O | 149.0961 | 149.0959 | -1.34 |
| [4-(prop-1-en-2-yl)phenyl]methyl acetate | C₁₂H₁₄O₂ | 191.1067 | 191.1065 | -1.05 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. By analyzing the absorption of infrared light (IR spectroscopy) or the inelastic scattering of monochromatic light (Raman spectroscopy), a vibrational spectrum is generated that serves as a molecular fingerprint.
For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic (phenyl) ring, and the alkene (prop-1-en-2-yl) group.
Infrared (IR) Spectroscopy : Alcohols typically show a very strong and broad absorption band for the O-H stretching vibration, generally in the range of 3200–3600 cm⁻¹, due to hydrogen bonding. libretexts.orgadichemistry.com Another key absorption is the C-O stretching vibration, which appears in the 1000–1260 cm⁻¹ region. libretexts.org The presence of the aromatic ring would be confirmed by C=C stretching vibrations around 1500-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. vscht.cz The alkene C=C double bond stretch is expected in the 1640–1680 cm⁻¹ region. vscht.czresearchgate.net
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. For this molecule, it would effectively probe the aromatic ring vibrations, with a strong, sharp peak for the symmetric ring breathing mode around 1000 cm⁻¹. researchgate.netaip.org The C=C stretching of both the aromatic ring (~1600 cm⁻¹) and the alkene group (~1630 cm⁻¹) would also be clearly visible. researchgate.netuc.pt
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl | O-H stretch | IR | 3200 - 3600 | Strong, Broad |
| Alcohol | C-O stretch | IR | 1000 - 1260 | Strong |
| Aromatic | C=C stretch | IR, Raman | 1500 - 1600 | Medium to Strong |
| Aromatic | =C-H stretch | IR | 3000 - 3100 | Medium |
| Alkene | C=C stretch | IR, Raman | 1640 - 1680 | Medium |
| Alkene | =C-H stretch | IR | 3000 - 3100 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique requires a single, high-quality crystal of the material. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of all atoms, as well as their bond lengths and angles. nih.govlibretexts.org
For this compound or its derivatives, a successful crystallographic analysis would provide unambiguous proof of its molecular structure, including the conformation of the hydroxymethyl and prop-1-en-2-yl groups relative to the phenyl ring. This information is invaluable for confirming the outcome of a synthesis and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 3: Hypothetical Crystallographic Data for this compound This table presents a hypothetical data set to illustrate the parameters obtained from an X-ray crystallography experiment.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₁₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 5.88 |
| c (Å) | 14.23 |
| β (°) | 98.5 |
| Volume (ų) | 840.1 |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)
The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized (for example, through asymmetric reactions at the double bond or by introducing a chiral substituent), chiroptical spectroscopy becomes an essential tool for assigning their absolute stereochemistry. mdpi.com Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.orglibretexts.org
The primary methods include:
Electronic Circular Dichroism (ECD) : This technique measures the difference in absorption of left- and right-circularly polarized UV-Visible light. rsc.org The resulting spectrum of positive and negative bands is highly sensitive to the molecule's three-dimensional structure and can be compared with computationally predicted spectra to determine the absolute configuration. daneshyari.com
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information based on the molecule's vibrational transitions. researchgate.net
For a chiral derivative of this compound, obtaining an experimental ECD or VCD spectrum and comparing it to spectra calculated using quantum mechanical methods for the possible enantiomers would allow for the unambiguous assignment of its absolute configuration. mdpi.comnih.gov
Computational and Theoretical Investigations of 4 Prop 1 En 2 Yl Phenyl Methanol and Its Chemical Behavior
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For [4-(prop-1-en-2-yl)phenyl]methanol, these calculations would be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the prop-1-en-2-yl group, while the LUMO would likely be distributed over the aromatic system and the benzylic carbon.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: The values in this table are illustrative and represent typical results from a DFT calculation.
Conformational Landscapes and Energy Minimization
The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations. A conformational analysis would be performed to identify the most stable (lowest energy) conformations. This involves systematically rotating the key dihedral angles—specifically around the C(phenyl)-C(propyl), C(propyl)-C(methanol), and C(phenyl)-C(methanol) bonds—and calculating the potential energy at each step.
The results of this analysis would be visualized as a potential energy surface, with the valleys representing stable conformers and the peaks representing the energy barriers to rotation. The global minimum on this surface corresponds to the most stable conformation of the molecule.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (°)(C=C-C-Car) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0 | 0.00 |
| 2 | 90 | 2.5 |
| 3 | 180 | 1.8 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound, solvated in a relevant medium (e.g., water or an organic solvent), would reveal how the molecule moves, flexes, and interacts with its environment at a given temperature and pressure.
Key properties that can be extracted from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Radial Distribution Functions (RDFs): To understand the solvation structure around specific atoms or functional groups.
Hydrogen Bonding Dynamics: To characterize the formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules.
These simulations would provide a more realistic understanding of the molecule's behavior in a condensed phase.
Computational Mechanistic Studies
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This could include, for example, its oxidation, reduction, or participation in polymerization reactions.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
For a proposed reaction mechanism, the first step is to locate the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms are available for TS searching. Once a candidate TS structure is found, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This involves tracing the reaction pathway downhill from the TS to the reactants and products. The IRC calculation confirms that the identified TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.
Table 3: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
Note: This table represents a hypothetical exothermic reaction and the values are for illustrative purposes.
Prediction of Spectroscopic Parameters (as a tool for structural assignment)
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for confirming the structure of a molecule and interpreting experimental spectra. For this compound, the following properties would be calculated:
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are a powerful tool for structural elucidation. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the energies of electronic transitions within the molecule.
Table 4: Hypothetical Comparison of Calculated and Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C1 (CH2OH) | 65.2 | 65.0 |
| C2 (Car-CH2OH) | 140.5 | 140.3 |
| C3, C7 (CarH) | 128.9 | 128.7 |
| C4, C6 (CarH) | 127.5 | 127.3 |
| C5 (Car-C(prop)) | 148.0 | 147.8 |
| C8 (C=C) | 142.1 | 141.9 |
| C9 (CH2=C) | 112.8 | 112.6 |
| C10 (CH3) | 22.4 | 22.2 |
Note: The experimental values in this table are hypothetical and included for the purpose of illustrating a comparative analysis.
Cheminformatics and Machine Learning Approaches for Reaction Prediction
The prediction of chemical reactions is a primary objective in organic chemistry, with significant implications for drug discovery, materials science, and process optimization. Traditional approaches often rely on the empirical knowledge and chemical intuition of experienced chemists. However, the vastness of chemical space and the intricate interplay of factors governing reaction outcomes make this a challenging endeavor. In recent years, the convergence of cheminformatics and machine learning has provided powerful new tools to navigate this complexity and predict the outcomes of chemical transformations with increasing accuracy.
Cheminformatics provides the foundation for these predictive models by developing methods to represent molecules and reactions in a format that is amenable to computational analysis. Machine learning algorithms can then be trained on large datasets of known reactions to identify patterns and relationships that are not immediately obvious to human experts. These models can then be used to predict the products, yields, and even optimal conditions for new, unseen reactions.
The application of these computational approaches to a specific molecule, such as this compound, can provide valuable insights into its chemical behavior. This molecule possesses several reactive sites—a secondary alcohol, a carbon-carbon double bond, and an aromatic ring—that can participate in a variety of chemical transformations. Machine learning models can be employed to predict the regioselectivity and stereoselectivity of reactions at these sites, as well as to anticipate potential side reactions and byproducts.
For instance, a machine learning model could be trained on a dataset of oxidation reactions of secondary alcohols to predict the most likely product (aldehyde or ketone) when this compound is treated with a particular oxidizing agent. Similarly, models trained on electrophilic addition reactions to alkenes could predict the outcome of adding various electrophiles across the double bond. For reactions involving the aromatic ring, such as electrophilic aromatic substitution, machine learning has demonstrated high accuracy in predicting the reactive site(s). nih.gov
The development of a predictive model for the reactivity of this compound would begin with the curation of a relevant dataset. This dataset would consist of known reactions of molecules containing similar functional groups. Each reaction in the dataset would be characterized by a set of molecular descriptors for the reactants, reagents, and solvents, as well as the observed outcome (e.g., major product, yield).
The following table provides a hypothetical example of a data structure that could be used to train a machine learning model to predict the outcome of the oxidation of this compound.
| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Product |
|---|---|---|---|---|---|---|
| This compound | PCC | DCM | 25 | 2 | 92 | [4-(prop-1-en-2-yl)phenyl]formaldehyde |
| 1-(4-vinylphenyl)ethanol | PCC | DCM | 25 | 3 | 88 | 1-(4-vinylphenyl)ethan-1-one |
| (4-isopropenylphenyl)methanol | KMnO4 | Acetone | 0 | 1 | 75 | 4-isopropenylbenzoic acid |
| This compound | MnO2 | Hexane | 60 | 24 | 85 | [4-(prop-1-en-2-yl)phenyl]formaldehyde |
Once a suitable dataset has been assembled, a machine learning algorithm, such as a random forest or a neural network, can be trained to learn the relationship between the input features and the reaction outcome. The trained model can then be used to predict the outcome of new reactions involving this compound under a variety of conditions.
The predictive power of these models is not limited to reaction products and yields. They can also be used to predict other important parameters, such as reaction rates and enantioselectivity. For example, a model could be developed to predict the enantiomeric excess of a chiral product formed from a reaction of this compound.
The following table illustrates how a trained machine learning model might predict the outcomes for the oxidation of this compound with different oxidizing agents.
| Reactant | Oxidizing Agent | Predicted Major Product | Predicted Yield (%) |
|---|---|---|---|
| This compound | Dess-Martin Periodinane | [4-(prop-1-en-2-yl)phenyl]formaldehyde | 95 |
| This compound | Jones Reagent | 4-isopropenylbenzoic acid | 80 |
| This compound | Swern Oxidation | [4-(prop-1-en-2-yl)phenyl]formaldehyde | 91 |
It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the training data. Therefore, the continued development of large, curated reaction databases is crucial for advancing the field of machine learning-based reaction prediction.
Future Directions and Emerging Research Avenues for 4 Prop 1 En 2 Yl Phenyl Methanol Research
Development of Novel and Highly Selective Synthetic Methodologies
The pursuit of more efficient and selective methods for synthesizing [4-(prop-1-en-2-yl)phenyl]methanol and its derivatives is a cornerstone of ongoing research. Current efforts are focused on overcoming the limitations of traditional synthetic routes, aiming for higher yields, reduced waste, and greater stereoselectivity.
One promising approach involves the use of palladium catalysts in multi-component reactions (MCRs). These reactions allow for the construction of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. thieme-connect.com For instance, a one-pot, three-component synthesis has been developed for novel pyrimidine (B1678525) derivatives, which involves a Michael addition, cyclization, isomerization, and dehydration, followed by a Sonogashira, Heck, or Suzuki coupling reaction. thieme-connect.com Researchers are actively exploring a range of palladium catalysts, solvents, and bases to optimize these MCR strategies. thieme-connect.com
Another area of intense investigation is the development of stereoselective synthesis methods. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity and material properties. Researchers are employing chiral catalysts and auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of related structures, such as cyclopropylmethanols. thieme-connect.comsci-hub.se These methods often involve the use of specialized reagents like diiodomethane (B129776) and diethylzinc, and are being refined to improve yields and selectivities for a variety of substrates. thieme-connect.comsci-hub.se
The table below summarizes some of the novel synthetic approaches being explored for compounds structurally related to this compound.
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Multi-component Reaction | Pd/C, K2CO3 | One-pot synthesis of pyrimidine derivatives | thieme-connect.com |
| Stereoselective Cyclopropanation | Et2Zn, CH2I2 | Synthesis of enantiomerically enriched cyclopropylmethanols | thieme-connect.comsci-hub.se |
| Claisen-Schmidt Condensation | NaOH, Methanol (B129727) | Synthesis of chalcones with potential antifungal properties | mdpi.com |
| Suzuki Cross-Coupling | Palladium catalyst | Synthesis of complex benzofuran (B130515) derivatives | scielo.org.mx |
Exploration of Unprecedented Chemical Transformations and Cascade Reactions
Beyond improving existing synthetic routes, chemists are venturing into uncharted territory to discover entirely new chemical reactions involving this compound and its analogs. A key focus is on cascade reactions, where a single reaction setup triggers a series of transformations, leading to the rapid assembly of complex molecular architectures. rsc.orgacademie-sciences.fr
Electrochemical methods are emerging as a powerful tool for initiating novel cascade reactions. For example, an electrochemical oxidative cascade cyclization of olefinic amides and alcohols has been developed to synthesize alkoxylated 4H-3,1-benzoxazines and indolines. rsc.org This method offers a green and efficient alternative to traditional chemical oxidants. rsc.org
Researchers are also exploring the use of visible light and biomimetic conditions to promote novel radical carbohydroxylation and carboetherification reactions. d-nb.info These mild, catalyst-free methods are inspired by natural processes and offer a sustainable approach to chemical synthesis. d-nb.info
The development of cascade reactions involving C-H activation is another exciting frontier. academie-sciences.fr These reactions allow for the direct functionalization of otherwise unreactive C-H bonds, opening up new possibilities for molecular engineering. By carefully designing the starting materials and reaction conditions, chemists can control the sequence of bond formations to create intricate polycyclic structures. academie-sciences.fr
The following table highlights some of the unprecedented chemical transformations being investigated.
| Transformation Type | Key Reagents/Conditions | Products | Reference |
| Electrochemical Cascade Cyclization | Graphite anode, Pt cathode, Et4NPF6 | Alkoxylated 4H-3,1-benzoxazines and indolines | rsc.org |
| Visible Light-Promoted Radical Carbohydroxylation | Blue LED irradiation | Substituted 2-phenylpropan-2-ols | d-nb.info |
| Palladium-Catalyzed Cascade Cyclocarbopalladation/C-H Activation | Pd catalyst | Polycyclic compounds with 5, 6, and 7-membered rings | academie-sciences.fr |
| Organocatalytic Asymmetric Aza-Michael-IED-hDA Cascade | Enals, quinolino[3,4-c]-3,4-dihydro-2H-pyrans | Quinolino[3,4-c]-3,4-dihydro-2H-pyrans | ipb.pt |
Integration into Advanced Functional Material Systems
The unique chemical structure of this compound, featuring both a reactive prop-1-en-2-yl group and a versatile phenylmethanol moiety, makes it an attractive building block for advanced functional materials. Researchers are exploring its potential role in the formation of polymers, nanoparticles, and other sophisticated material systems.
The reactive double bond of the prop-1-en-2-yl group can participate in polymerization reactions, allowing for the incorporation of the molecule into polymer chains. This can be used to create materials with tailored properties, such as specific optical, electronic, or mechanical characteristics. For instance, related vinyl-substituted compounds are used in the synthesis of specialized polymers and co-polymers.
The phenylmethanol group provides a site for further chemical modification, enabling the attachment of other functional groups or the grafting of the molecule onto surfaces. This versatility allows for the creation of hybrid materials with a wide range of functionalities. For example, the hydroxyl group can be used to initiate ring-opening polymerizations or to attach the molecule to inorganic nanoparticles, creating organic-inorganic hybrid materials.
The potential applications for materials incorporating this compound are vast. They could be used in the development of new drug delivery systems, advanced coatings, and novel electronic devices. The ability to precisely control the chemical structure of the material at the molecular level opens up exciting possibilities for creating materials with unprecedented performance characteristics.
Bio-Inspired Synthesis and Biomimetic Transformations
Nature often provides the most elegant and efficient solutions to complex chemical challenges. Researchers are increasingly turning to bio-inspired and biomimetic approaches for the synthesis of complex molecules, and this compound and its derivatives are no exception.
One area of focus is the use of enzymes and whole-cell systems to carry out specific chemical transformations. These biocatalysts can offer unparalleled selectivity and efficiency, often under mild, environmentally friendly conditions. For example, researchers are investigating the use of enzymes to carry out stereoselective oxidations or reductions on related structures, mimicking the metabolic pathways found in living organisms.
Another approach is to design synthetic catalysts and reaction sequences that mimic the strategies used by nature to construct complex natural products. nih.gov For instance, the biosynthesis of certain meroterpenoids involves a cascade of cyclization reactions that are initiated by the stereospecific attack of a phenol (B47542) on an alkene. nih.gov By understanding these natural processes, chemists can develop new synthetic methods that are both highly efficient and selective. nih.gov
Visible light-promoted reactions under biomimetic conditions are also gaining traction. d-nb.info These methods often use simple, non-toxic reagents and can be carried out at room temperature, making them a sustainable alternative to traditional synthetic methods. d-nb.info The inspiration for these reactions often comes from photosynthetic processes in plants and other organisms.
The table below provides a glimpse into the world of bio-inspired synthesis.
| Bio-Inspired Approach | Key Features | Potential Application | Reference |
| Enzymatic Transformations | High selectivity, mild conditions | Synthesis of chiral building blocks | |
| Biomimetic Cascade Reactions | Mimics natural product biosynthesis | Efficient synthesis of complex molecules | nih.gov |
| Visible Light-Promoted Reactions | Catalyst-free, sustainable | Green chemical synthesis | d-nb.info |
Synergistic Approaches combining Synthetic, Analytical, and Computational Chemistry
The future of chemical research lies in the seamless integration of synthetic, analytical, and computational methods. This synergistic approach allows for a deeper understanding of reaction mechanisms, the rational design of new catalysts and reagents, and the prediction of molecular properties.
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in predicting the outcome of chemical reactions and elucidating complex reaction mechanisms. growingscience.comajrconline.org By modeling the transition states and intermediates of a reaction, chemists can gain valuable insights that can be used to optimize reaction conditions and design more efficient synthetic routes. growingscience.comajrconline.org
Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy, are essential for characterizing the complex molecules that are often the products of novel synthetic methods. rsc.orgnih.gov These techniques provide detailed information about the structure, stereochemistry, and purity of a compound, which is crucial for understanding its properties and potential applications.
The combination of these three disciplines creates a powerful feedback loop. Computational studies can guide the design of new experiments, while analytical data provides the necessary validation for theoretical models. This iterative process of prediction, synthesis, and analysis is accelerating the pace of discovery in chemical science.
The following table illustrates the power of this synergistic approach.
| Discipline | Contribution | Example | Reference |
| Computational Chemistry | Prediction of reactivity and mechanism | DFT calculations to study cycloaddition reactions | growingscience.com |
| Analytical Chemistry | Structure elucidation and characterization | HRMS and NMR for identifying reaction products | rsc.orgnih.gov |
| Synthetic Chemistry | Creation of new molecules and materials | Development of novel cascade reactions | rsc.org |
By embracing these future directions and fostering collaboration between different scientific disciplines, the research community is well-positioned to unlock the full potential of this compound and pave the way for new discoveries and innovations.
Q & A
Q. What are the established synthetic pathways for [4-(prop-1-en-2-yl)phenyl]methanol, and what reaction conditions optimize yield and purity?
Methodological Answer: The compound is typically synthesized via reduction of its corresponding ketone precursor, 4-(prop-1-en-2-yl)benzaldehyde. Key methods include:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol, achieving 70–85% yield.
- Borohydride Reduction : NaBH₄ in THF or ethanol at 0–25°C, with yields >80% for analogous benzyl alcohols.
- Biocatalytic Routes : Lipase-mediated asymmetric reduction (e.g., Candida antarctica Lipase B) in non-polar solvents, achieving enantiomeric excess (ee) >90% .
Q. Critical Parameters :
- Solvent polarity (non-polar solvents enhance stereoselectivity).
- Temperature control (exothermic reactions require gradual reagent addition).
- Purification via column chromatography (silica gel, hexane:ethyl acetate 3:1).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include δ 1.8–2.1 ppm (vinyl CH₃), δ 4.5–5.5 ppm (OH and CH₂OH), and aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR : Peaks at δ 60–65 ppm (CH₂OH) and 120–140 ppm (aromatic carbons).
- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion at m/z 162 (C₁₀H₁₂O⁺) .
Validation : Compare with computational spectra (DFT/B3LYP/6-311+G(d,p)) to confirm peak assignments.
Q. What preliminary biological screening models are recommended for assessing the bioactivity of this compound?
Methodological Answer:
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (48–72 hr exposure).
- Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus (zone of inhibition ≥10 mm at 100 µg/mL).
- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA-based) with indomethacin as a positive control .
Data Interpretation : Normalize results to solvent controls and validate with triplicate experiments.
Advanced Research Questions
Q. How can researchers address crystallographic refinement challenges when resolving the structure of this compound?
Methodological Answer: For disordered propenyl groups:
Q. Troubleshooting :
- Apply TWIN/BASF commands for twinned crystals.
- Use PLATON ’s ADDSYM to check for missed symmetry.
Q. What experimental strategies mitigate enantiomeric variability in biocatalytically synthesized this compound?
Methodological Answer:
- Enzyme Engineering : Directed evolution of lipases for enhanced stereoselectivity (e.g., Pseudomonas fluorescens esterase).
- Solvent Optimization : Use tert-butanol or ionic liquids to stabilize transition states.
- In Situ Product Removal : Employ membrane reactors to shift equilibrium toward product formation .
Q. Analytical Validation :
- Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
- Polarimetry ([α]D²⁵ = ±15° for enantiopure samples).
Q. When conflicting cytotoxicity data emerge between studies, what systematic validation steps should be implemented?
Methodological Answer:
- Standardization : Use identical cell lines (ATCC-verified), passage numbers (<20), and serum batches.
- Compound Purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile:water 70:30).
- Orthogonal Assays : Compare MTT results with apoptosis markers (Annexin V/PI staining) and caspase-3 activation .
Collaborative Solutions : Conduct inter-laboratory ring trials with shared compound batches.
Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of derivatives?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance electrophilicity.
- In Silico Modeling : Molecular docking (AutoDock Vina) against tubulin or topoisomerase II targets.
- In Vivo Validation : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) at 50–100 mg/kg doses .
Key Metrics : LogP (1.5–3.0 for optimal bioavailability), IC₅₀ (<10 µM for lead candidates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
